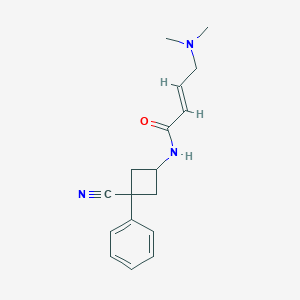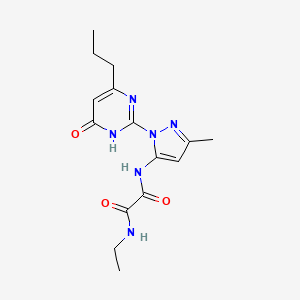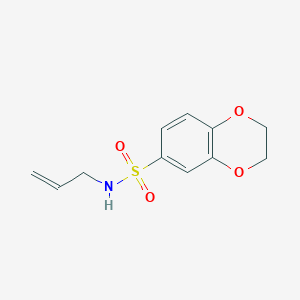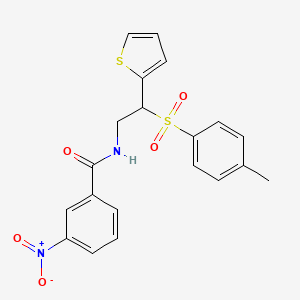
2-Sulfopropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Sulfopropanoic acid, also known as 3-sulfopropanoic acid, is a compound with the molecular weight of 154.14 . It is an endogenous molecule in the human brain and is present in the cerebrospinal fluid (CSF) of patients with Alzheimer’s disease and other neurodegenerative brain diseases .
Molecular Structure Analysis
The InChI code for 2-Sulfopropanoic acid is1S/C3H6O5S/c1-2(3(4)5)9(6,7)8/h2H,1H3,(H,4,5)(H,6,7,8) . This indicates that the compound has a sulfonic acid group attached to the second carbon of a propanoic acid molecule. Physical And Chemical Properties Analysis
2-Sulfopropanoic acid is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Oil and Gas Exploitation, Water Treatment, Coatings, Biological Drugs, and Engineering Materials
2-Acrylamido-2-methylpropane sulfonic acid (AMPS) shows significant promise in various industries. The homopolymers or copolymers derived from AMPS exhibit properties like heat resistance, salt tolerance, and shear resistance. These characteristics are particularly beneficial in the exploitation of oil and gas fields, suggesting potential wide-ranging applications in this sector. AMPS-based reagents could also play a vital role in water treatment, coatings, biological drugs, and engineering materials, indicating a diverse array of applications for this compound (Zhang Hong, 2006).
Polymer Chemistry and Copolymer Applications
The reversible addition fragmentation chain transfer (RAFT) polymerization method has been used to prepare a range of homopolymers and block copolymers of 2-acrylamido-2-methylpropane sulfonic acid (AMPS®). This technique is essential for creating multiblock core cross-linked star copolymers with low dispersities. The study demonstrates the influence of various factors like the cross-linker type, ratio, arm length, and composition on the polymerization efficiency, highlighting the versatility of AMPS in polymer chemistry (Caroline P Bray et al., 2017).
Molecular Dynamics in Organic Solids
A study focusing on variable-temperature solid-state 17O NMR of three 17O-labeled crystalline sulfonic acids, including 2-aminoethane-1-sulfonic acid (taurine), 3-aminopropane-1-sulfonic acid (homotaurine), and 4-aminobutane-1-sulfonic acid, provides insights into molecular dynamics in organic solids. The study successfully measured the complete set of 17O NMR tensor parameters, providing valuable information on the rotational dynamics of SO3(-) groups. This research contributes significantly to our understanding of dynamic processes in organic solids and opens avenues for similar studies in selectively 17O-labeled biomolecules (X. Kong et al., 2012).
Electrical Conductivity in Polypyrrole Films
Research on the effects of using dodecylbenzene sulfonic acid as a dopant in polypyrrole films has revealed significant improvements in the electrical conductivity of these films when exposed to SO2-N2 mixtures. This study underscores the potential for using sulfonic acid-doped polypyrrole films in applications requiring enhanced electrical conductivity (W. Prissanaroon et al., 2000).
Perfluorinated Sulfonic-Acid Ionomers
A comprehensive review on perfluorinated sulfonic-acid (PFSA) membranes has provided new insights into their complex behavior and key role in emerging technologies. PFSA ionomers present significant scientific challenges but also create a unique cross-disciplinary research field. The review highlights the correlation of physical and transport properties with morphology and structure, shedding light on structure/transport correlations, composite PFSA membranes, degradation phenomena, and PFSA thin films (A. Kusoglu & A. Weber, 2017).
Wirkmechanismus
The primary metabolite of tramiprosate and its prodrug ALZ-801, 3-sulfopropanoic acid (3-SPA), is an endogenous molecule in the human brain and present in the cerebrospinal fluid (CSF) of patients with AD and other neurodegenerative brain diseases . It has been found to inhibit Beta Amyloid Oligomer Formation in the Human Brain .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-sulfopropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O5S/c1-2(3(4)5)9(6,7)8/h2H,1H3,(H,4,5)(H,6,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGKAOURNYRYBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)S(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Sulfopropanoic acid | |
CAS RN |
55306-57-5 |
Source


|
| Record name | 2-sulfopropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3,4-dichloro-1,2-thiazole-5-carboxamide;hydrochloride](/img/structure/B2414306.png)
![2-[(difluoromethyl)sulfanyl]-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2414307.png)

![6-chloro-N'-[2-(pentyloxy)acetyl]pyridine-2-carbohydrazide](/img/structure/B2414310.png)


![N,N-dimethyl-N'-(7-thiophen-2-yl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanimidamide](/img/structure/B2414318.png)
![1-(5-(6-chloro-[1,3]dioxolo[4,5-g]quinolin-7-yl)-3-cyclopropyl-4,5-dihydro-1H-pyrazol-1-yl)-2-methylpropan-1-one](/img/structure/B2414319.png)
![6-(3,4-dimethylphenyl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2414320.png)
![(2E,NZ)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2414321.png)

![1-[4-(2-Ethyl-1H-imidazol-1-yl)phenyl]methanamine dihydrochloride](/img/structure/B2414325.png)
![N-(4-Fluorophenyl)-3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2414327.png)
